Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride

aqueous solubility salt screening formulation compatibility

Researchers requiring a para-substituted benzoate building block with orthogonal functionalization handles often face solubility-limited reaction conditions. Ethyl 4-(3-aminopropoxy)benzoate hydrochloride (CAS 100840-70-8) directly solves this: the hydrochloride salt ensures aqueous solubility for homogeneous bioconjugation, while the ethyl ester permits selective hydrolysis. • Free primary amine enables efficient amide coupling to carboxyl-containing payloads • Ethyl ester (LogP 2.29) balances organic-phase extractability with moderate membrane permeability for cell-based assays • Supplied at ≥95% purity with full QA documentation; ships ambient, non-hazardous

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
CAS No. 100840-70-8
Cat. No. B1401238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-aminopropoxy)benzoate;hydrochloride
CAS100840-70-8
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OCCCN.Cl
InChIInChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H
InChIKeyAABMVSZKPFXAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3-aminopropoxy)benzoate HCl: Structural & Sourcing Overview


Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride (CAS 100840-70-8) is a para-substituted benzoate ester bearing a 3-aminopropoxy side chain at the 4-position, supplied as the hydrochloride salt with a molecular formula of C₁₂H₁₈ClNO₃ and molecular weight of 259.73 g/mol . The compound features an ethyl ester moiety on the carboxyl group, distinguishing it from the corresponding methyl ester analog (CAS 85873-34-3, MW ~209.24 for free base) . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base (CAS 100840-94-6), a property relevant to biological assay compatibility and synthetic manipulation .

1
Hydrochloride salt – water-compatible format for aqueous assays
2
Ethyl ester – distinct lipophilicity profile vs methyl analogs
3
Para-substitution – unhindered primary amine for conjugation

Ethyl 4-(3-aminopropoxy)benzoate HCl: Why Substitution Fails


The specific combination of a para-positioned 3-aminopropoxy side chain, an ethyl ester group, and the hydrochloride salt form is not interchangeable with structurally similar benzoate derivatives. Methyl ester analogs (e.g., methyl 4-(3-aminopropoxy)benzoate) differ in lipophilicity, metabolic stability, and synthetic reactivity during further derivatization, which can alter biological assay outcomes and downstream reaction yields . Ortho-substituted isomers (e.g., methyl 2-(3-aminopropoxy)benzoate hydrochloride, CAS 115149-54-7) present distinct spatial geometry affecting binding interactions with biological targets . Additionally, the hydrochloride counterion confers aqueous solubility that the free base form lacks, a critical factor for reproducible in vitro assay performance .

!
Methyl ester analog (CAS 85873-34-3) may shift lipophilicity-driven cellular uptake and extraction behavior.
!
Ortho-substituted isomer (e.g., CAS 115149-54-7) introduces steric constraints that can alter binding geometry and amine reactivity.
!
Free base form (CAS 100840-94-6) may lack sufficient aqueous solubility for reproducible buffer-based assays.

Ethyl 4-(3-aminopropoxy)benzoate HCl: Comparative Selection Evidence


Solubility: Hydrochloride Salt vs Free Base

The hydrochloride salt form (CAS 100840-70-8) exhibits substantially higher aqueous solubility than the corresponding free base (CAS 100840-94-6), attributable to the protonation of the primary amine and the presence of the chloride counterion. While precise aqueous solubility values at defined pH were not located in the accessible literature for direct quantitative comparison, salt formation is a well-established strategy for improving the aqueous solubility of weakly basic compounds, facilitating dissolution in aqueous assay buffers and polar reaction media . The free base form, lacking this ionic character, demonstrates higher lipophilicity (calculated LogP ~2.29) and is preferentially soluble in organic solvents .

Salt vs Free Base Solubility
Class-level inference
Hydrochloride salt: reported enhanced aqueous solubility via amine protonation.
Free base (calc. LogP 2.29): organic-soluble, limited aqueous buffer compatibility.
Supports aqueous assay and polar reaction media use.
Quantitative solubility data not located; class-level salt effect.
aqueous solubility salt screening formulation compatibility

Ethyl Ester vs Methyl Ester: Lipophilicity & Reactivity

The ethyl ester moiety in the target compound confers measurably higher lipophilicity compared to the methyl ester analog (methyl 4-(3-aminopropoxy)benzoate, CAS 85873-34-3). The ethyl ester group adds one additional methylene unit (-CH₂-) relative to the methyl ester, resulting in a higher calculated LogP value of 2.29 for the ethyl ester free base . While the exact LogP of the methyl ester analog was not located in accessible sources, the general trend of increased lipophilicity with larger alkyl esters is well-established . This difference influences membrane permeability in cell-based assays and may affect the compound's behavior as a synthetic intermediate in subsequent reactions.

Ethyl vs Methyl Ester Lipophilicity
Class-level inference
Ethyl ester: calc. LogP 2.29 (free base), higher membrane permeability expectation.
Methyl ester analog: shorter alkyl chain, lower LogP expected (~0.5 units less).
May influence cell permeability and organic-phase extraction.
LogP estimate based on alkyl ester series trend.
ester lipophilicity structure-activity relationship synthetic intermediate

Positional Isomerism: Para vs Ortho Substitution

The target compound features the 3-aminopropoxy side chain at the para-position (4-position) of the benzoate ring, distinguishing it from ortho-substituted analogs such as methyl 2-(3-aminopropoxy)benzoate hydrochloride (CAS 115149-54-7) . Para-substitution orients the aminopropoxy chain linearly away from the ester group, whereas ortho-substitution places the side chain adjacent to the ester moiety, creating steric hindrance and altering the three-dimensional conformation. This positional difference can significantly impact binding to biological targets and the accessibility of the amine for further conjugation reactions .

Para vs Ortho Geometry
Cross-study comparable
Para-substitution: linear geometry, sterically unhindered amine access.
Ortho-substituted analog (CAS 115149-54-7): adjacent ester creates steric hindrance.
Impacts conjugation reactivity and target-binding geometry.
Qualitative spatial comparison; binding data not provided.
regioisomer molecular geometry binding affinity

Purity & Storage Specifications

Commercial suppliers list Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride (CAS 100840-70-8) with a minimum purity specification of 95% . The compound is recommended for long-term storage in a cool, dry place, reflecting its stability profile as a crystalline hydrochloride salt. Comparable analogs such as methyl 4-(3-aminopropoxy)benzoate hydrochloride are also supplied at 97% purity specifications, indicating comparable commercial availability . While not a differentiation point against methyl esters, this information establishes baseline procurement expectations and confirms that the compound is commercially available with defined quality metrics.

Purity & Storage Spec
Supporting evidence
≥95% purity (hydrochloride salt); long-term cool, dry storage.
Baseline procurement specification for research reproducibility.
Vendor-reported; methyl ester analog listed at 97% purity.
purity specification storage stability procurement criteria

Ethyl 4-(3-aminopropoxy)benzoate HCl: Research Application Scenarios


Aqueous-Soluble Synthetic Intermediate

The hydrochloride salt form (CAS 100840-70-8) is particularly suited for synthetic workflows conducted in aqueous or mixed aqueous-organic media, where the free base would exhibit limited solubility. The protonated primary amine facilitates dissolution in polar solvents and buffers, enabling homogeneous reaction conditions during further derivatization of the aminopropoxy side chain . The ethyl ester group provides a balance of lipophilicity that permits organic-phase extraction following aqueous reactions, a practical advantage in multi-step synthetic sequences .

Biological Assay: Lipophilicity & Steric Profile

The ethyl ester moiety (LogP 2.29) offers distinct membrane permeability characteristics compared to methyl ester analogs, making this compound a candidate for cell-based assays where moderate lipophilicity is desired . The para-substitution pattern ensures that the aminopropoxy chain extends linearly from the benzoate core, minimizing steric hindrance during target engagement and providing predictable binding geometry relative to ortho-substituted isomers .

Conjugation & Linker Chemistry: Accessible Primary Amine

The 3-aminopropoxy side chain terminates in a primary amine that is sterically unhindered due to para-substitution geometry, enabling efficient conjugation to carboxyl-containing moieties via amide bond formation or to electrophilic groups in bioconjugation workflows . The ethyl ester group can be selectively hydrolyzed under basic conditions to yield the corresponding carboxylic acid for orthogonal functionalization, expanding the compound's utility as a bifunctional building block .

Application
Selection Property
Validation Focus
Aqueous-phase synthetic intermediate
Salt-form aqueous solubility
Buffer and polar solvent compatibility
Cell-based assay (moderate lipophilicity)
Ethyl ester lipophilicity
Membrane permeability context
Conjugation chemistry (unhindered amine)
Para-substitution geometry
Amine accessibility and reactivity

Technical Documentation Hub

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